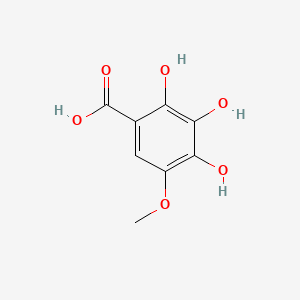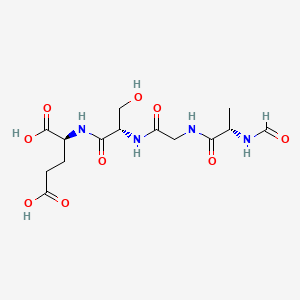
(S)-1-(chloroacetyl)-2-pyrrolidinemethanol
Übersicht
Beschreibung
(S)-1-(Chloroacetyl)-2-pyrrolidinemethanol is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a pyrrolidine ring, a chloroacetyl group, and a hydroxymethyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(chloroacetyl)-2-pyrrolidinemethanol typically involves the reaction of (S)-2-pyrrolidinemethanol with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-1-(Chloroacetyl)-2-pyrrolidinemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chloroacetyl group can be reduced to form a hydroxyl group.
Substitution: The chlorine atom in the chloroacetyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base.
Major Products:
Oxidation: (S)-1-(carboxyacetyl)-2-pyrrolidinemethanol.
Reduction: (S)-1-(hydroxyacetyl)-2-pyrrolidinemethanol.
Substitution: (S)-1-(substituted acetyl)-2-pyrrolidinemethanol derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(Chloroacetyl)-2-pyrrolidinemethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-1-(chloroacetyl)-2-pyrrolidinemethanol involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
- ®-1-(Chloroacetyl)-2-pyrrolidinemethanol
- (S)-1-(Bromoacetyl)-2-pyrrolidinemethanol
- (S)-1-(Chloroacetyl)-2-pyrrolidineethanol
Comparison:
®-1-(Chloroacetyl)-2-pyrrolidinemethanol: The enantiomer of (S)-1-(chloroacetyl)-2-pyrrolidinemethanol, which may exhibit different biological activity due to its chiral nature.
(S)-1-(Bromoacetyl)-2-pyrrolidinemethanol: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and interaction with biological targets.
(S)-1-(Chloroacetyl)-2-pyrrolidineethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group, which can influence its solubility and reactivity.
This compound stands out due to its specific combination of functional groups, making it a unique and valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
2-chloro-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c8-4-7(11)9-3-1-2-6(9)5-10/h6,10H,1-5H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETXUGKVAYFLDB-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701242113 | |
| Record name | 2-Pyrrolidinemethanol, 1-(chloroacetyl)-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701242113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101250-55-9 | |
| Record name | 2-Pyrrolidinemethanol, 1-(chloroacetyl)-, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101250-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinemethanol, 1-(chloroacetyl)-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701242113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4,6-Trioxaspiro[4.4]nonane, 2-methyl-7-methylene-](/img/new.no-structure.jpg)





![2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B560892.png)




